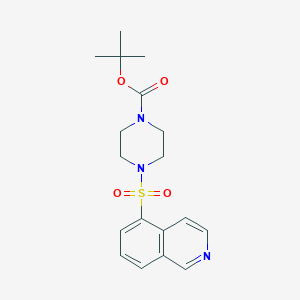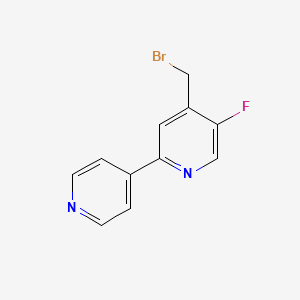![molecular formula C12H15NO2 B13153891 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde is a chemical compound that features a pyrrolidine ring attached to a benzaldehyde moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the hydroxymethyl group on the pyrrolidine ring adds to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method is the reaction of a suitable aldehyde with a pyrrolidine derivative under controlled conditions. For instance, the reaction of benzaldehyde with 3-(hydroxymethyl)pyrrolidine in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Major Products Formed
Oxidation: Formation of 2-[3-(Carboxymethyl)pyrrolidin-1-YL]benzaldehyde.
Reduction: Formation of 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the benzaldehyde moiety can participate in covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyrrolidin-1-yl)benzaldehyde
- 2-[3-(Methoxymethyl)pyrrolidin-1-yl]benzaldehyde
- 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-N-(3-methoxypropyl)acetamide
Uniqueness
2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug discovery .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-10-5-6-13(7-10)12-4-2-1-3-11(12)9-15/h1-4,9-10,14H,5-8H2 |
Clave InChI |
WLFJNTUSQIYFRG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CO)C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)


![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)







![1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13153877.png)
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
